methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate
Description
Historical Development and Academic Significance
The compound emerged from early 21st-century efforts to hybridize chalcone and anthranilate pharmacophores. Initial syntheses focused on coupling methyl 2-aminobenzoate with α,β-unsaturated enoyl cyanide intermediates under palladium-catalyzed conditions. A pivotal 2015 study demonstrated the scalability of similar cinnamoyl anthranilates using Saccharomyces cerevisiae platforms, though this compound’s specific production required chemical synthesis due to steric hindrance from the bromo-methoxy substituents. Academic interest intensified after 2020, when halogenated chalcones like 3′-bromo-4-methylchalcone were shown to exhibit type I halogen bonding, suggesting potential crystallographic and biochemical applications for this brominated analog.
Table 1: Key Milestones in the Compound’s Development
Classification within Aminobenzoate and Chalcone-Related Derivative Families
Structurally, the compound integrates three domains:
- Aminobenzoate Core : The methyl 2-aminobenzoate moiety provides a planar aromatic system capable of π-π stacking, common in DNA-intercalating agents.
- Chalcone-like Enoyl Cyanide Bridge : The (2E)-2-cyanoprop-2-enoyl group introduces rigidity and electron-deficient character, enhancing reactivity toward nucleophiles.
- Bromo-Methoxy Aromatic Wing : The 3-bromo-4-methoxyphenyl group contributes halogen bonding potential and lipophilicity, critical for membrane permeability.
Table 2: Structural Comparison with Related Derivatives
Current Research Landscape and Scientific Interest
Ongoing studies focus on two fronts:
- Synthetic Methodology : Recent protocols employ N,N′-carbonyldiimidazole (CDI) as a coupling agent, improving yields from 52% to 78% by minimizing enoyl cyanide hydrolysis.
- Biological Screening : While direct data remain unpublished, structural analogs inhibit DNA methyltransferases (DNMTs) at IC₅₀ values of 8–12 µM, suggesting epigenetic modulation potential. Computational models predict strong binding to DNMT3A’s catalytic domain via bromine-mediated hydrophobic interactions.
Relationship to Other Cinnamoyl Anthranilate Compounds
The compound expands the cinnamoyl anthranilate family through:
- Halogen Incorporation : Unlike natural analogs, its bromine atom enables halogen bonding, altering supramolecular assembly versus non-halogenated derivatives.
- Cyanopropenoyl Linkage : The electron-withdrawing cyano group stabilizes the enone system, reducing Michael addition susceptibility compared to traditional cinnamates.
Table 3: Biosynthetic vs. Synthetic Production Metrics
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-25-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19(24)26-2/h3-10H,1-2H3,(H,22,23)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPNIPSYKVZRKX-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Compound Overview
Chemical Structure : this compound is characterized by the presence of a methoxy group, bromine substituents, and a cyanopropene moiety. These functional groups are significant for its biological activity.
IUPAC Name : (E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide
Molecular Formula : C17H16Br2N2O2
Molecular Weight : 426.13 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with 3-bromo-4-methoxybenzaldehyde and an appropriate amine.
- Formation of the Enamide : A condensation reaction occurs in the presence of a base (e.g., sodium hydroxide) to form the enamide structure.
- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups can enhance its binding affinity to these targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The bromine substituent may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For instance, compounds with similar cyanopropene moieties have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies
- Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.6 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
- Antimicrobial Efficacy :
- Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyano Propenoyl Esters
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- Structure : Ethyl ester with a 4-methoxyphenyl substituent and syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) .
- The 3-bromo-4-methoxyphenyl group in the target compound introduces steric bulk and electrophilicity compared to the simpler 4-methoxyphenyl group in this analogue. Both compounds serve as intermediates for bioactive molecules, such as 2-propenoylamides .
Methyl 2-[2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl]-3-methoxyprop-2-enoate
- Structure : Contains a pyrimidine ring and methoxyacrylate group .
- Comparison: The pyrimidine ring in this compound contrasts with the brominated phenyl ring in the target molecule, likely altering solubility and hydrogen-bonding capacity. Both compounds feature cyano and methoxy groups but differ in backbone complexity, impacting their pharmacokinetic profiles .
Amino Benzoate Derivatives
Triazine-Substituted Methyl Benzoates ()
- Examples: Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate and chlorophenoxy variants.
- Comparison: The triazine core in these compounds introduces multiple hydrogen-bonding sites, unlike the propenoyl-amide in the target compound. Chlorophenoxy substituents confer higher polarity compared to the bromo-methoxyphenyl group, affecting melting points and crystallinity (e.g., synthesized variants have melting points ranging from 145–220°C) . Applications diverge: triazine derivatives are explored for agrochemicals, while the target compound’s cyano group suggests medicinal chemistry utility .
Sulfonyl Urea-Based Pesticides ()
- Examples : Bensulfuron-methyl, metsulfuron-methyl.
- Comparison: These compounds feature sulfonylurea bridges and heterocyclic rings (pyrimidine/triazine), enabling herbicidal activity via acetolactate synthase inhibition.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Crystallographic Comparison
Q & A
Q. Key Considerations :
- Temperature control (<0°C during coupling) minimizes side reactions.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H NMR :
- Cyanopropenoyl moiety : A doublet of doublets at δ 7.8–8.1 ppm (E-configuration vinyl protons, J = 15 Hz).
- Methoxy groups : Singlet at δ 3.9 ppm (OCH3).
- Aromatic protons : Multiplets between δ 6.8–7.5 ppm (integration matches substitution pattern).
- 13C NMR :
- Cyanide carbon at δ ~115 ppm, carbonyl carbons (amide at ~168 ppm, ester at ~170 ppm).
- IR :
Validation : Compare with synthesized analogs (e.g., : triazine derivatives) to confirm peak assignments.
Advanced: How can X-ray crystallography resolve discrepancies in proposed stereochemistry or molecular conformation?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) and collect diffraction data using a synchrotron or in-house X-ray source.
- Software Tools :
- Case Study : (bromo-phenyl crystal structure) demonstrates how P21/n space group symmetry and β angles (~90.98°) influence packing and confirm planar conformations.
Contradiction Management : If experimental data conflicts with DFT-optimized geometries, re-exclude solvent molecules or adjust hydrogen-bonding networks .
Advanced: What mechanistic insights explain the reactivity of the α,β-unsaturated cyanopropenoyl group in nucleophilic additions?
Methodological Answer:
- Electrophilicity : The electron-withdrawing cyano and bromo-methoxy groups activate the α,β-unsaturated system for Michael additions.
- Kinetic vs. Thermodynamic Control :
- Kinetic : At low temps (−20°C), nucleophiles (e.g., amines) attack the β-position, forming 1,4-adducts.
- Thermodynamic : Heating (60°C) favors conjugation extension, leading to 1,6-adducts.
- Spectroscopic Monitoring : Use in-situ FTIR to track carbonyl peak shifts during reaction progression .
Case Example : (similar benzoate derivatives) shows how steric hindrance from the methoxy group directs regioselectivity.
Advanced: How can HR-MS and isotopic pattern analysis distinguish between isobaric impurities and desired product?
Methodological Answer:
- HR-MS Parameters :
- Exact Mass : Calculate using (e.g., C19H16BrN2O4 requires m/z 431.0253 [M+H]+).
- Isotopic Pattern : Bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) produces a doublet separated by ~2 Da.
- Contamination Detection :
Basic: What solvent systems are effective for purifying this compound via column chromatography?
Methodological Answer:
- Mobile Phase :
- Nonpolar impurities : Start with 9:1 hexane/EtOAc.
- Target elution : Adjust to 4:1 hexane/EtOAc (Rf ~0.3–0.4).
- Stationary Phase : Silica gel 60 (230–400 mesh), pre-equilibrated with 5% EtOAc in hexane.
- Challenges : The compound’s polarity may require gradient elution with 1% acetic acid to suppress tailing .
Advanced: How does the bromo-methoxy substitution pattern influence electronic properties and intermolecular interactions?
Methodological Answer:
- Electronic Effects :
- Hammett Parameters : σp (Br) = +0.23, σp (OCH3) = −0.12; net electron withdrawal enhances amide resonance.
- Intermolecular Interactions :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces and predict π-π stacking (interplanar distance ~3.5 Å) .
Basic: What precautions are necessary to prevent hydrolysis of the cyano or ester groups during synthesis?
Methodological Answer:
- Moisture Control : Conduct reactions under argon with molecular sieves (3Å) in anhydrous solvents (e.g., DCM, THF).
- pH Management : Avoid strong acids/bases; maintain neutral to slightly acidic conditions (pH 5–7).
- Temperature : Limit heating to <60°C to prevent retro-cyanopropenoyl reactions .
Advanced: How can variable-temperature NMR elucidate dynamic processes like amide bond rotation?
Methodological Answer:
- Experiment Design : Acquire 1H NMR spectra from 25°C to 80°C in DMSO-d6.
- Analysis :
Advanced: What strategies mitigate challenges in crystallizing this compound for XRD studies?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., DCM/pentane, acetone/water) via slow evaporation.
- Additives : Introduce trace co-solvents (e.g., 1% DMF) to disrupt amorphous aggregation.
- Case Study : (bromoacetyl derivatives) achieved crystallization by seeding with isostructural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
